molecular formula C20H26O5 B099620 gibberellin A4 methyl ester CAS No. 19124-90-4

gibberellin A4 methyl ester

Cat. No. B099620
CAS RN: 19124-90-4
M. Wt: 346.4 g/mol
InChI Key: XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
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Description

Gibberellin A4 Methyl Ester Description

Gibberellin A4 methyl ester is a derivative of gibberellins, which are a group of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence. Gibberellins have a characteristic gibbane skeleton, which is essential for their biological activity .

Synthesis Analysis

The synthesis of gibberellin A4 methyl ester and related compounds has been a subject of interest in several studies. For instance, the partial synthesis of beyergibberellin A4 methyl ester was achieved from methyl gibberellate via gibberellin A1 methyl ester and its 3-epimer . Another study reported the transformation of gibberellic acid into the methyl esters of gibberellins A36 and A37, which involved reductive processes and oxidative cleavage . Additionally, the synthesis of gibberellin A117 methyl ester, a potent antheridiogen, was confirmed through the synthesis of an authentic sample from a derivative of GA73 .

Molecular Structure Analysis

The molecular structure of gibberellin A4 methyl ester has been elucidated using various spectroscopic techniques. Full assignments of the 1H NMR chemical shifts of the ring A protons in gibberellin A4 methyl ester were made based on deuterium-labeled derivatives, which helped determine the stereochemistry of the deuterium atoms in the molecule . The crystal and molecular structure of a related compound, 3-dehydro gibberellin A3 methyl ester, was determined by X-ray analysis, providing insights into the molecular packing arrangement and its correlation with photoreactivity .

Chemical Reactions Analysis

Gibberellin A4 methyl ester undergoes various chemical reactions. For example, the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate, a related compound, was studied to understand the reactivity of a bicyclo[3,2,1]octane bridgehead ester . The photochemical reactions of gibberellin enones have also been explored, revealing the formation of primary dimers through intermolecular photocycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of gibberellin A4 methyl ester are closely related to its structure and reactivity. The solvolysis study of gibberellin A5 methyl ester toluene-p-sulphonate provided insights into the reactivity of gibberellin esters . The NMR assignments for gibberellin A4 methyl ester derivatives contributed to understanding the physical properties and molecular dynamics of these compounds . The crystal structure analysis of 3-dehydro gibberellin A3 methyl ester revealed lattice parameters and space group, which are important for understanding the solid-state properties of gibberellin esters .

Scientific Research Applications

1. Chromatographic Analysis and Identification

Gibberellin A4 methyl ester, along with other gibberellins, can be analyzed and identified using chromatographic techniques. Thin-layer chromatography and gas-liquid chromatography have been utilized for the separation and identification of gibberellins including gibberellin A4 methyl ester (Cavell et al., 1967). This technique is essential in studying the distribution and concentration of gibberellins in plant tissues.

2. Biological Activities

The biological activities of gibberellins, including gibberellin A4 methyl ester, have been compared in various bioassays. These studies help in understanding the structure-activity relationships of gibberellins and their role in plant growth and development (Keith et al., 1979).

3. Molecular and Crystal Structures

The molecular and crystal structures of gibberellin A4 methyl ester have been determined using X-ray crystallography. This research provides insights into the molecular configuration and stereochemistry of gibberellins, which is crucial for understanding their biological functions (Ellames et al., 1979).

4. Synthesis and Derivatives

Research has been conducted on the synthesis of gibberellin A4 methyl ester and its derivatives. These studies are significant for the production and modification of gibberellins for various experimental and agricultural applications (Fraga et al., 1984).

5. Stereochemistry in Biochemical Reactions

The stereochemistry of gibberellin A4 methyl ester has been studied in various biochemical reactions, providing valuable information about the behavior of gibberellins in biological systems (Macmillan & Willis, 1984).

Safety And Hazards

Gibberellin A4 methyl ester is non-combustible . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gibberellin A4 methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SA Thomas - Journal of Crystal and Molecular Structure, 1980 - Springer
… Molecular structures of(a) gibbereltin A ~3 trimethyl ester and (b) gibberellin A4 methyl ester … Variation of interaction energy Er with rotation angle ~b for gibberellin A4 methyl ester, …
Number of citations: 1 link.springer.com
J MacMillan, CL Willis - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… [ 1j3,2P-2H2]Gibberellin A4 methyl ester (26) was prepared from GA7 methyl ester (5) as follows. Treatment of the ester (5) with 1 molar equivalent of m-chloroperbenzoic acid in …
Number of citations: 11 pubs.rsc.org
T Hara, A Nagatani, I Yamaguchi… - Plant and cell …, 1988 - academic.oup.com
… In the fern Lygodium japonicum, the effect of the exogenous application of two gibberellin methyl esters, gibberellin A4 methyl ester (GA^Me) and gibberellin A20 methyl ester (GA2oMe) …
Number of citations: 3 academic.oup.com
VI Zaretskiĭ, NS Wulfson, IB Papernaja, IA Gurvich… - Tetrahedron, 1968 - Elsevier
Fragmentation patterns of gibberellin A 4 methyl ester (I) and its 2-keto-7α-hydroxy-8-8a- dihydro analog (X) as well as mass spectra of some Δ 3 − and Δ 4 − unsaturated compounds of …
Number of citations: 20 www.sciencedirect.com
ZJ Duri, JR Hanson - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… The 2H nmr spectrum of [2,2,6-2H3]-gibberellin A4 methyl ester (3) contained resonances at … with that of undeuteriated gibberellin A4 methyl ester revealed the disappearance of signals …
Number of citations: 3 pubs.rsc.org
G Ellames, JR Hanson, PB Hitchcock… - Journal of the Chemical …, 1979 - pubs.rsc.org
The X-ray structures of gibberellin A4 methyl ester and gibberellin A13 trimethyl ester have been determined. Ring A is flattened and the crowding of C(7) by C(18) and C(15) is greater …
Number of citations: 11 pubs.rsc.org
Y Hua - sutir.sut.ac.th
… ester, GA3 methyl ester, 3-O-β-D-glucopyranosyl gibberellin A3 methyl ester, 13-O-β-D-glucopyranosyl gibberellin A3 methyl ester and β-D-gluco-pyranosyl gibberellin A4 methyl ester, …
Number of citations: 0 sutir.sut.ac.th
K MORI, M SHIOZAKI, M MATSUI… - Proceedings of the Japan …, 1968 - jstage.jst.go.jp
… The final problem was the conversion of gibberellin A4 methyl ester (Vb) into A4 (Va). Although Cross, Hanson and Speake converted gibberellin C (III) into gibberellin A4 methyl ester (…
Number of citations: 2 www.jstage.jst.go.jp
BE Cross, RHB Galt, JR Hanson - Tetrahedron, 1962 - Elsevier
… Chromatographic purification of this unsaturated ketone revealed the presence of a small amount of gibberellin A4 methyl ester which must have been derived from gibberellin A, …
Number of citations: 72 www.sciencedirect.com
N Takahashi, Y Seta, H Kitamura, Y Sumiki… - Journal of the …, 1959 - Taylor & Francis
… However, from the analytical datum of the most purified gibberellin A4 methyl ester which was obtained from the rechromatography of alumina using ethyl acetate-benzene (1: 10 by vol.…
Number of citations: 21 www.tandfonline.com

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